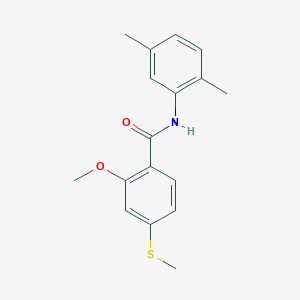
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with methoxy and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2,5-dimethylphenylamine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets, affecting the overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- 2,5-Dimethylacetanilide
- N-(2,5-Dimethylphenyl)thioureido acid derivatives
Uniqueness
N-(2,5-dimethylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide stands out due to the presence of both methoxy and methylsulfanyl groups, which can impart unique chemical and biological properties. These functional groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-11-5-6-12(2)15(9-11)18-17(19)14-8-7-13(21-4)10-16(14)20-3/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPQXKHRYNMNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
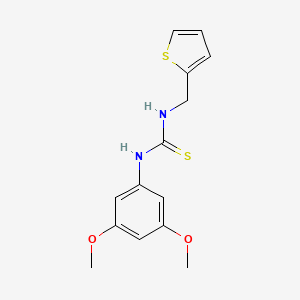
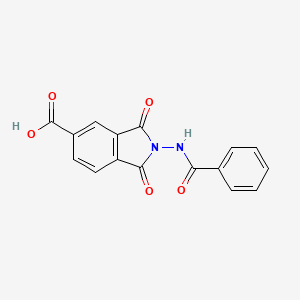

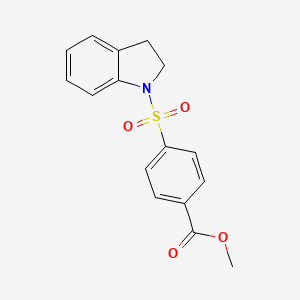
![N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]quinolin-8-amine](/img/structure/B5825035.png)
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5825036.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5825045.png)
![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one](/img/structure/B5825051.png)
![2-[methyl(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5825057.png)
![2-{[4-(4-fluorobenzyl)piperazino]methyl}-4-methoxyphenol](/img/structure/B5825062.png)
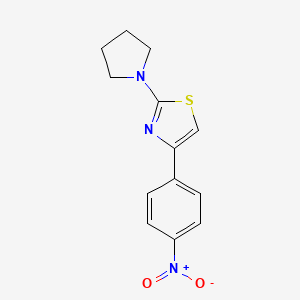
![2-[(2,4-dichlorophenyl)methyl-propylamino]ethanol](/img/structure/B5825083.png)
![4-(2-hydroxyethyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5825085.png)
![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5825093.png)
